Physicochemical properties of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine
Physicochemical properties of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine
Authored for Drug Discovery & Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine, a heterocyclic building block with potential applications in medicinal chemistry. Recognizing that a molecule's journey from a lab bench to a clinical candidate is fundamentally governed by its physical and chemical nature, we present not just a list of properties, but a strategic guide to their determination and interpretation. This document is designed for researchers and scientists, offering field-proven insights into why these properties are critical and detailing the experimental protocols necessary for their accurate measurement. We delve into the core physicochemical pillars—solubility, pKa, and lipophilicity—providing step-by-step methodologies, data interpretation context, and the underlying scientific rationale that connects these parameters to a compound's ultimate pharmacokinetic and pharmacodynamic profile.
Introduction and Molecular Identity
The compound 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine incorporates several structural motifs of interest in modern drug discovery, including a chloropyridine ring and a primary aliphatic amine. Such features are common in molecules designed to interact with biological systems. The chloropyridinyl moiety is a key pharmacophore in several successful agrochemicals and pharmaceuticals, suggesting its utility as a scaffold.[1] Before its potential can be explored, a foundational understanding of its physicochemical properties is imperative. These properties are not mere data points; they are critical predictors of a molecule's behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADMET).[2][3]
This guide provides the necessary theoretical background and actionable experimental protocols to build a comprehensive physicochemical profile of the title compound, enabling informed decisions in the early stages of drug discovery and development.[4]
Molecular Structure and Identifiers:
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IUPAC Name: 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine
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Molecular Formula: C₈H₁₁ClN₂S
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Molecular Weight: 202.71 g/mol
The Central Role of Physicochemical Properties in Drug Discovery
In drug discovery, the objective is to find molecules with an optimal balance of properties that ensure they reach their target in the body in sufficient concentration and for an adequate duration to elicit a therapeutic effect.[2] The physicochemical characteristics of a drug candidate are the primary determinants of its ADMET profile.[5]
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Lipophilicity: Often described as a molecule's "fat-loving" nature, lipophilicity is crucial for a drug's ability to cross biological membranes, which are primarily lipid bilayers.[6] However, excessive lipophilicity can lead to poor solubility in aqueous environments like the gastrointestinal fluids, increased metabolic clearance, and potential toxicity.[][8]
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Aqueous Solubility: A compound must possess adequate solubility to be absorbed from the gastrointestinal tract and to be transported in the aqueous environment of the blood.[9] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.
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Acid Dissociation Constant (pKa): The pKa dictates the ionization state of a molecule at a given pH.[10] Since most drugs are weak acids or bases, their charge state varies throughout the body, from the acidic stomach (pH ~1-3) to the slightly alkaline blood plasma (pH ~7.4).[11] The ionized form is typically more water-soluble, while the neutral, non-ionized form is more lipophilic and better able to cross cell membranes.[10] Therefore, pKa profoundly impacts a drug's solubility, absorption, distribution, and target engagement.[12]
A thorough understanding of these interconnected properties is not an academic exercise but a critical, cost-saving necessity to mitigate late-stage clinical failures.[2][13]
Experimental Determination of Core Physicochemical Properties
This section provides detailed, self-validating protocols for determining the key physicochemical properties of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine.
Acid Dissociation Constant (pKa)
As the molecule contains a primary amine, it will act as a base, and its pKa value will be crucial for predicting its charge at physiological pH.[12] Potentiometric titration is a highly accurate and standard method for pKa determination.[14][15]
Causality Behind Experimental Choices: The choice of potentiometric titration is based on its accuracy and ability to directly measure the pH change as a function of added titrant. This allows for the precise determination of the half-equivalence point, which, by definition, is the pH at which the compound is 50% ionized—the pKa.[11] Maintaining a constant ionic strength is critical because ionic interactions in solution can subtly alter the apparent pKa.[16]
Step-by-Step Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in deionized water or a co-solvent system if solubility is low. Ensure the concentration is accurately known.[16]
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Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[16]
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Acidification: Since the compound is a base, it must first be fully protonated. Add a standardized solution of strong acid (e.g., 0.1 M HCl) until the starting pH is low (e.g., pH 2-3).
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Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) with constant stirring. Immerse a calibrated pH electrode and the tip of a precision burette containing a standardized strong base (e.g., 0.1 M NaOH).
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Data Acquisition: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[15]
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Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[15][17] This can be determined from the first derivative of the curve (finding the peak) and halving that volume to find the corresponding pH.
Mandatory Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity is measured as a partition coefficient (logP) or a distribution coefficient (logD). LogP refers to the partitioning of the neutral species, while logD accounts for both neutral and ionized species at a specific pH.[2][] For an ionizable compound like our amine, logD at physiological pH (logD₇.₄) is the more biologically relevant parameter.[19] The shake-flask method is the gold-standard for its determination.[20]
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between an aqueous phase (typically a buffer) and an immiscible organic phase (n-octanol), mimicking the partitioning between aqueous body fluids and lipidic cell membranes.[21] Using a buffer at a specific pH (e.g., 7.4) is essential for determining logD, as the ionization state—and thus the partitioning behavior—is pH-dependent.[]
Step-by-Step Protocol: logD Determination by Shake-Flask Method
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Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent.
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Partitioning: In a glass vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol (e.g., 1:1 v/v). Add a small aliquot of the compound's stock solution.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[]
-
Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[19]
Mandatory Visualization: Shake-Flask logD Workflow
Caption: Workflow for logD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility can be determined using various methods. A common and straightforward approach is the shake-flask method, which determines thermodynamic solubility.
Causality Behind Experimental Choices: This method determines the equilibrium (thermodynamic) solubility, which represents the true saturation point of the compound in the solvent. This is a more fundamental and reliable measure than kinetic solubility, which can be influenced by factors like the rate of dissolution. Using a buffer at a relevant pH is crucial because the solubility of an ionizable compound is highly pH-dependent.[22]
Step-by-Step Protocol: Thermodynamic Solubility Determination
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Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., pH 7.4 PBS).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.
-
Separation: After equilibration, filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Take a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a calibrated analytical method like HPLC-UV or LC-MS.
-
Result: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.
Mandatory Visualization: Aqueous Solubility Workflow
Caption: Workflow for thermodynamic aqueous solubility determination.
Data Summary and Interpretation
The data obtained from these experiments should be compiled to create a clear physicochemical profile.
Table 1: Physicochemical Property Profile for 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine
| Physicochemical Property | Predicted/Expected Value | Recommended Experimental Method |
| Molecular Weight | 202.71 g/mol | Mass Spectrometry |
| pKa (Conjugate Acid) | ~9 - 10 | Potentiometric Titration |
| logP (Calculated) | ~1.5 - 2.5 (Varies by algorithm) | Shake-Flask or HPLC |
| logD (pH 7.4) | < logP | Shake-Flask (Octanol/Buffer) |
| Aqueous Solubility (pH 7.4) | pH-dependent | Thermodynamic Shake-Flask |
Interpretation and Implications:
-
pKa: With an expected pKa in the range of 9-10 (typical for primary aliphatic amines), this compound will be >99% protonated and positively charged at the pH of the small intestine and in blood plasma (pH ~7.4).[12][15] This high degree of ionization will significantly increase its aqueous solubility.
-
logD vs. logP: Because the molecule will be predominantly ionized at pH 7.4, its experimentally determined logD₇.₄ will be significantly lower (more hydrophilic) than its calculated logP (which assumes the neutral form). This is a critical distinction for predicting its behavior in vivo.[]
-
Solubility: The positive charge at physiological pH is expected to confer good aqueous solubility. However, this must be confirmed experimentally, as other factors like the crystalline structure can impact solubility.
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Overall ADMET Prediction: The high ionization at physiological pH suggests that passive diffusion across cell membranes might be limited.[23] While solubility for formulation may be favorable, membrane permeability could be a challenge to overcome in the lead optimization process. The balance between sufficient solubility and the ability to cross membranes is a classic challenge in drug design.[9]
This foundational dataset is the starting point for all further drug discovery efforts, guiding structural modifications, formulation strategies, and the design of relevant biological assays.
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